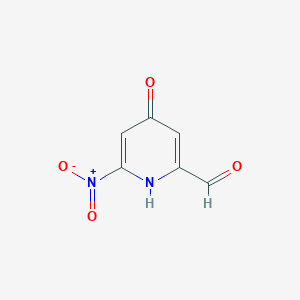
4-Hydroxy-6-nitropyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-nitropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H4N2O4 It is a derivative of pyridine, featuring both a hydroxyl group and a nitro group on the pyridine ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-nitropyridine-2-carbaldehyde typically involves the nitration of pyridine derivatives followed by functional group transformations. One common method involves the nitration of 4-hydroxy-2-pyridinecarboxaldehyde using nitric acid and sulfuric acid to introduce the nitro group at the 6-position . The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency . The continuous flow process involves the nitration of pyridine derivatives in a microreactor, followed by subsequent purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Various nucleophiles such as halides, amines, or thiols under suitable conditions.
Major Products Formed
Oxidation: 4-Hydroxy-6-nitropyridine-2-carboxylic acid.
Reduction: 4-Hydroxy-6-aminopyridine-2-carbaldehyde.
Substitution: Depending on the nucleophile, products such as 4-alkoxy-6-nitropyridine-2-carbaldehyde or 4-amino-6-nitropyridine-2-carbaldehyde.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-nitropyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-nitropyridine-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can contribute to its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can modify biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-nitropyridine: Similar structure but lacks the aldehyde group.
6-Nitropyridine-2-carbaldehyde: Similar structure but lacks the hydroxyl group.
4-Hydroxy-6-aminopyridine-2-carbaldehyde: Similar structure but has an amino group instead of a nitro group.
Uniqueness
4-Hydroxy-6-nitropyridine-2-carbaldehyde is unique due to the presence of both a hydroxyl group and a nitro group on the pyridine ring, along with an aldehyde functional group
Propiedades
Fórmula molecular |
C6H4N2O4 |
|---|---|
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
6-nitro-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4N2O4/c9-3-4-1-5(10)2-6(7-4)8(11)12/h1-3H,(H,7,10) |
Clave InChI |
GUKRICAYEOZHQI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=CC1=O)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


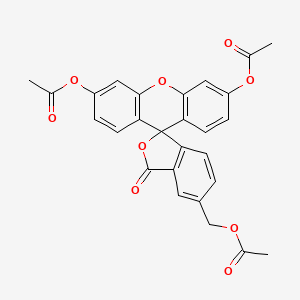
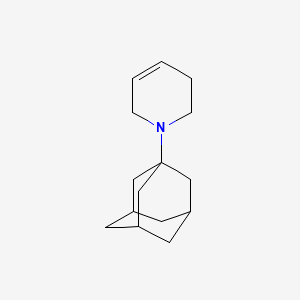
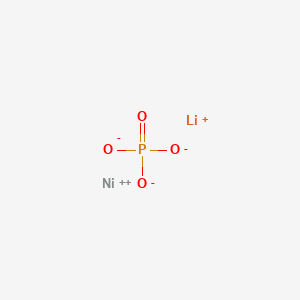
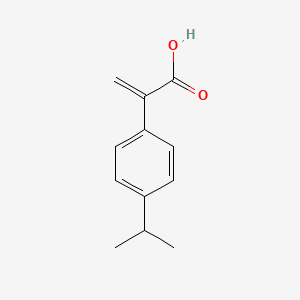
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
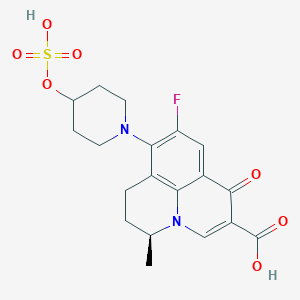
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)

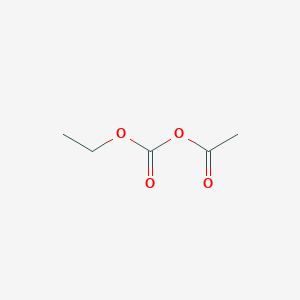
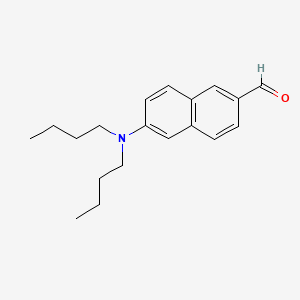

![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
